Phenol, 2,4-dibromo-5(or 6)-methyl-
Overview
Description
2,4-Dibromophenol is an isomer of dibromophenol with the molecular formula C6H4Br2O . At room temperature, it is a solid with needle-like crystals . It is found in certain molluscs and crustaceans .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromophenol can be represented asc1cc(c(cc1Br)Br)O
. This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical and Chemical Properties Analysis
2,4-Dibromophenol has a molecular weight of 251.905 g/mol . It melts at 38 °C (100.4 °F) and boils at 238.5 °C (461.3 °F) . It is soluble in water, ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride .Safety and Hazards
2,4-Dibromophenol is labeled as a danger according to GHS labeling . The hazard statements include H300, H315, H319, H335, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Similar compounds like thymol have been shown to interact with various cellular targets, including proteins involved in inflammatory and oxidative stress pathways .
Mode of Action
Bromophenols, in general, are known to interact with their targets through various mechanisms, such as inhibiting the recruitment of cytokines and chemokines, scavenging free radicals, enhancing endogenous enzymatic and non-enzymatic antioxidants, and chelating metal ions .
Biochemical Pathways
Similar compounds have been shown to impact pathways related to inflammation, oxidative stress, and lipid metabolism .
Result of Action
Bromophenols are generally known for their antioxidant, anti-inflammatory, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dibromo-5-methylphenol . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity.
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-5-methylphenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme glucose 6-phosphate dehydrogenase, which is involved in the pentose phosphate pathway. This interaction can influence the enzyme’s activity and, consequently, the metabolic flux through this pathway . Additionally, 2,4-dibromo-5-methylphenol has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .
Cellular Effects
The effects of 2,4-dibromo-5-methylphenol on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4-dibromo-5-methylphenol can modulate the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects on cells .
Molecular Mechanism
At the molecular level, 2,4-dibromo-5-methylphenol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 2,4-dibromo-5-methylphenol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-dibromo-5-methylphenol can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-dibromo-5-methylphenol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .
Dosage Effects in Animal Models
The effects of 2,4-dibromo-5-methylphenol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects become prominent at higher doses .
Metabolic Pathways
2,4-Dibromo-5-methylphenol is involved in various metabolic pathways, including the pentose phosphate pathway and the tricarboxylic acid cycle. It interacts with enzymes such as glucose 6-phosphate dehydrogenase and succinate dehydrogenase, influencing their activity and, consequently, the metabolic flux through these pathways . Additionally, this compound can affect metabolite levels, such as reducing the levels of reactive oxygen species and increasing the levels of antioxidant molecules .
Transport and Distribution
The transport and distribution of 2,4-dibromo-5-methylphenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 2,4-dibromo-5-methylphenol within tissues can vary depending on factors such as tissue type and blood flow .
Subcellular Localization
The subcellular localization of 2,4-dibromo-5-methylphenol is an important factor that influences its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of specific amino acid sequences can target 2,4-dibromo-5-methylphenol to the mitochondria, where it can exert its effects on mitochondrial function and energy production.
Properties
IUPAC Name |
2,4-dibromo-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADALAQNFYPXDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191939 | |
Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38621-20-4 | |
Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038621204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.